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erythro-L-Phenyserine

Cat. No.: B1579462
M. Wt: 181.19
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Description

Historical Context and Significance in Amino Acid Chemistry

The study of phenylserine (B13813050) and its isomers is rooted in the broader exploration of amino acid chemistry and metabolism. Early investigations into the enzymatic pathways involving aromatic amino acids brought compounds like phenylserine into focus. For instance, research on phenylalanine hydroxylase, a key enzyme in phenylalanine metabolism, examined its interaction with analogs like the diastereomers of 3-phenylserine (B7821846). nih.gov These studies were crucial in understanding the substrate specificity and inhibitory mechanisms of enzymes involved in amino acid transformations.

Phenylserine is recognized as a β-hydroxy-α-amino acid, a class of compounds that serve as fundamental building blocks for many important medicinal agents. emerging-researchers.org The stereochemistry of these amino acids is critical for their biological activity, which has driven the development of methods to synthesize specific stereoisomers. The challenge of controlling stereochemistry during synthesis has been a significant area of research in amino acid chemistry. Non-stereoselective synthetic methods for phenylserine yield a mixture of all four stereoisomers: L-erythro, D-erythro, L-threo, and D-threo. emerging-researchers.org This has necessitated the development of stereocontrolled biosynthetic and chemical routes to obtain the desired isomer, such as erythro-L-Phenyserine, in high purity.

Scope of Academic Inquiry into this compound

Academic research into this compound is multifaceted, spanning organic synthesis, biocatalysis, and analytical chemistry. A primary focus of inquiry is the stereoselective synthesis of this compound and its diastereomer, L-threo-phenylserine. acs.org The development of efficient and highly selective synthetic methods is a continuous pursuit, with enzymatic and chemo-enzymatic cascade reactions being prominent strategies. hep.com.cnjiangnan.edu.cn

Enzymes such as L-threonine aldolase (B8822740) (L-TA) are extensively studied for their ability to catalyze the aldol (B89426) reaction between glycine (B1666218) and benzaldehyde (B42025) to produce phenylserine. beilstein-journals.orgresearchgate.net Research in this area investigates the diastereoselectivity of these enzymes, aiming to favor the formation of either the erythro or the threo isomer. acs.org For example, studies have shown that the diastereoselectivity can be influenced by reaction conditions and enzyme engineering. acs.orghep.com.cn

Furthermore, this compound and its isomers are utilized as valuable chiral synthons in the synthesis of other complex molecules. scbt.com Their well-defined stereochemistry makes them ideal starting materials for constructing molecules with specific three-dimensional arrangements. The ability to separate and analyze the different isomers of phenylserine is another key area of academic inquiry, with techniques like high-performance liquid chromatography (HPLC) using chiral columns being essential tools. beilstein-journals.orgresearchgate.net The binding and interaction of erythro-L-phenylserine with enzymes continue to be an active area of research, providing insights into enzyme mechanisms and aiding in the design of new catalysts. researchgate.net

Detailed Research Findings

Recent research has focused on the enzymatic synthesis of phenylserine isomers, with an emphasis on controlling the diastereoselectivity. A 2024 study published in an ACS journal detailed the use of benchtop NMR for the in-line analysis of the diastereoselective enzymatic synthesis of L-threo- and L-erythro-β-phenylserine. acs.org The study found that the diastereomeric excess could be monitored in real-time, observing a ratio of approximately 37:63 (erythro/threo) under thermodynamic control. acs.org

Another area of significant research is the development of multi-enzyme cascade reactions for sustainable synthesis. A 2022 study reported a multi-enzyme system for the production of L-threo-phenylserine, achieving a high diastereomeric excess. jiangnan.edu.cn While the primary product was the threo isomer, this research highlights the advanced methodologies being applied to control the stereochemical outcome of phenylserine synthesis. The binding of both erythro and threo isomers of phenylserine in the active sites of enzymes like L-threonine aldolase is also a subject of computational and experimental studies to understand the basis of stereoselectivity. researchgate.net

Isomer Common Synthetic Approach Key Research Focus
This compoundEnzymatic aldol condensationDiastereoselective synthesis, in-line reaction monitoring acs.org
threo-L-PhenyserineEnzymatic aldol condensation, multi-enzyme cascades hep.com.cnjiangnan.edu.cnHigh-yield, high-diastereoselectivity synthesis jiangnan.edu.cn

Properties

Molecular Weight

181.19

Origin of Product

United States

Stereochemical Investigations of Erythro L Phenyserine

Diastereomeric Relationships: erythro- and threo-Configurations

Molecules with two adjacent chiral centers, like phenyserine, can exist as diastereomers. msu.edu These are stereoisomers that are not mirror images of each other. byjus.com The relative configuration of these centers is often designated using the prefixes erythro- and threo-. msu.edu This nomenclature originates from the structures of the four-carbon sugars, erythrose and threose. chiralpedia.com

In the context of phenyserine, the erythro- and threo- prefixes describe the relative orientation of the substituents (the amino and hydroxyl groups) attached to the two chiral carbons. When represented in a Fischer projection, if the two similar or identical groups are on the same side of the carbon chain, it is the erythro- isomer. byjus.comchiralpedia.com Conversely, if they are on opposite sides, it is the threo- isomer. byjus.comchiralpedia.com Therefore, erythro-phenyserine and threo-phenyserine are diastereomers of each other. chiralpedia.com This diastereomeric relationship means they have different physical properties, such as melting points, boiling points, and solubility, which allows for their separation by techniques like fractional crystallization or chromatography. youtube.com

Enantiomeric Forms and Chiral Purity Considerations

Each diastereomer of phenyserine, both erythro and threo, can exist as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. aps.org For erythro-phenyserine, there are two enantiomeric forms: erythro-L-phenyserine and erythro-D-phenyserine. Similarly, the threo form has L- and D-enantiomers.

The chiral purity, or enantiomeric excess, of a specific stereoisomer like this compound is of paramount importance, particularly in pharmaceutical and biological contexts. chromatographyonline.com Often, only one enantiomer (the eutomer) exhibits the desired biological or pharmacological activity, while the other (the distomer) may be less active, inactive, or even cause adverse effects. americanpharmaceuticalreview.com The determination of enantiomeric purity is a critical quality control measure in the synthesis and application of chiral compounds. chromatographyonline.comnih.gov The presence of the undesired enantiomer is treated as an impurity. chromatographyonline.com Achieving complete chiral purity is a significant goal in chemical synthesis, and processes like nonlinear autocatalysis and recycling have been explored to enhance the enantiomeric excess from a mixture of enantiomers. aps.org

Methods for Stereochemical Assignment and Analysis

A variety of analytical techniques are employed to determine the stereochemical configuration and enantiomeric purity of compounds like this compound.

Spectroscopic Techniques for Configuration Determination

Spectroscopic methods are powerful tools for elucidating the three-dimensional structure of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Rotating Frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining relative stereochemistry. longdom.org COSY provides information about through-bond proton connectivity, while NOESY and ROESY provide information about through-space proximity of protons, which helps in confirming the spatial arrangement of substituents. longdom.org

Vibrational Chiroptical Spectroscopy: Techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), coupled with quantum mechanical calculations, are powerful methods for determining the absolute configuration of chiral molecules. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy is a sensitive method that can differentiate between stereoisomers. nih.govmdpi.com By comparing the ECD spectrum of an unknown sample to a reference library of known stereoisomers, the absolute configuration can be unambiguously assigned. nih.govmdpi.com

Spectroscopic TechniqueInformation ProvidedApplication in Stereochemical Analysis
2D-NMR (COSY, NOESY, ROESY)Relative stereochemistry, through-bond and through-space proton correlations. longdom.orgElucidating the arrangement of substituents and confirming diastereomeric configuration. longdom.org
Vibrational Chiroptical Spectroscopy (VCD, ROA)Absolute configuration. nih.govDetermining the absolute stereochemistry of chiral centers. nih.gov
Electronic Circular Dichroism (ECD)Differentiation of stereoisomers based on differential absorption of circularly polarized light. nih.govmdpi.comUnambiguous assignment of absolute configuration by comparison to reference spectra. nih.govmdpi.com

Chromatographic Methods for Enantioseparation

Chromatographic techniques are widely used for the separation of enantiomers (enantioseparation). mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for enantioseparation. mdpi.com This can be achieved through two main approaches:

Direct Methods: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com Macrocyclic glycopeptide-based chiral selectors are also effective for separating enantiomers of biological importance. semanticscholar.org

Indirect Methods: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. lcms.cz

Thin-Layer Chromatography (TLC): TLC can also be used for chiral separations, often by using a chiral selector as an additive in the mobile phase or impregnated into the stationary phase. nih.govnih.gov

Chromatographic MethodPrinciple of EnantioseparationCommon Stationary/Mobile Phases
Chiral HPLC (Direct)Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.comPolysaccharide-based CSPs, Macrocyclic glycopeptide-based CSPs. mdpi.comsemanticscholar.org
HPLC (Indirect)Conversion of enantiomers into diastereomers followed by separation on an achiral column. lcms.czReversed-phase columns (e.g., C18). lcms.cz
Chiral TLCDifferential interaction with a chiral selector in the mobile phase or on the stationary phase. nih.govnih.govAchiral C18 plates with chiral mobile phase additives. nih.gov

Derivatization Strategies for Enantiomeric Analysis

Derivatization is a key strategy in the enantiomeric analysis of amino acids, including phenyserine. lcms.cz This involves reacting the amino acid with a chiral derivatizing reagent to form diastereomeric derivatives. lcms.czlibretexts.org These diastereomers have different physical and chemical properties, allowing for their separation and quantification using standard chromatographic techniques like reversed-phase HPLC. lcms.cznih.gov

Commonly used chiral derivatizing reagents for amino acids include:

o-Phthalaldehyde (OPA) in combination with a chiral thiol: Reagents like N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC) are used with OPA to form fluorescent diastereomeric isoindoles, which can be detected with high sensitivity. lcms.czresearchgate.net

(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC): This reagent reacts with amino groups to form fluorescent derivatives that can be separated by LC-MS/MS. researchgate.net

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide): This is another classic reagent for the derivatization of amino acids for HPLC analysis.

The choice of derivatization reagent can influence the retention and elution order of the resulting diastereomers. researchgate.net For instance, in gas chromatography (GC), using different acetylating reagents can lead to enantioreversal, where the elution order of the enantiomers is switched, which can be advantageous for analyzing trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com

Derivatization ReagentPrincipleAnalytical Technique
OPA / Chiral Thiol (e.g., IBLC, NAC)Forms fluorescent diastereomeric isoindoles. lcms.czresearchgate.netHPLC with fluorescence detection. lcms.cz
(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)Forms fluorescent diastereomeric derivatives. researchgate.netLC-MS/MS. researchgate.net
Chiral Amino Compounds (e.g., L-alanine-β-naphthylamide)Forms diastereomers with a chromophore for UV detection. nih.govReversed-phase HPLC with UV detection. nih.gov

Synthetic Methodologies for Erythro L Phenyserine and Its Analogues

Chemical Synthesis Approaches

Chemical strategies for synthesizing erythro-L-Phenyserine and its analogues have evolved from classical methods to more sophisticated asymmetric techniques that employ chiral catalysts and auxiliaries to direct the stereochemical outcome.

Classical Stereoselective Synthesis Routes

Classical approaches to the synthesis of β-hydroxy-α-amino acids often involve aldol-type condensation reactions. One such method is the reaction of glycine (B1666218) derivatives with aldehydes. For instance, the aldol (B89426) reaction of Schiff bases of glycine derivatives, catalyzed by a Brønsted base, can produce β-hydroxy α-amino acids. nih.gov The key to this approach is the use of a specific glycine pronucleophile, such as a benzophenone-derived imine of glycine o-nitroanilide, where the anilide framework provides a hydrogen-bonding platform that influences reactivity and diastereoselectivity. nih.gov Another classical approach involves phase transfer catalysis, which has been used to produce racemic β-Phenylserine. lookchem.com These foundational methods laid the groundwork for more advanced, highly controlled asymmetric syntheses.

Asymmetric Synthesis Strategies

Asymmetric synthesis refers to processes that introduce one or more new chiral elements into a molecule, achieving high enantioselectivity. ankara.edu.tr For β-hydroxy-α-amino acids, a primary strategy is the asymmetric aldol reaction. A biomimetic approach, inspired by the action of the vitamin B6-dependent enzyme pyridoxal (B1214274) 5′-phosphate (PLP), utilizes a chiral pyridoxal catalyst for the asymmetric aldol reaction of a glycinate (B8599266) Schiff base. researchgate.net This strategy aims to overcome challenges associated with controlling both diastereoselectivity and enantioselectivity in the simultaneous formation of two stereogenic centers. researchgate.net Another powerful strategy is the use of Brønsted base catalysis with specifically designed glycine derivatives to achieve high enantio- and syn-selectivity, favoring the erythro diastereomer. nih.gov These methods represent a significant advance, enabling the direct and highly controlled synthesis of the desired stereoisomer. ankara.edu.tr

Application of Chiral Auxiliaries and Catalysts

A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. ankara.edu.trwikipedia.org The auxiliary works by physically blocking one of two possible trajectories of attack on the substrate, thereby directing the formation of a new stereocenter. ankara.edu.tr After the desired transformation, the auxiliary is typically removed and can be recovered for reuse. wikipedia.org

In the context of amino acid synthesis, chiral auxiliaries such as oxazolidinones are widely used. wikipedia.orgresearchgate.net The synthesis generally involves acylating the oxazolidinone, followed by a diastereoselective enolate reaction, such as an aldol or alkylation reaction. wikipedia.orgresearchgate.net The inherent chirality of the auxiliary guides the reaction to produce the desired stereoisomer with high selectivity. researchgate.net While a wide array of chiral auxiliaries have been developed from inexpensive, natural sources, their application has been instrumental in the synthesis of complex molecules containing multiple stereocenters. wikipedia.orgresearchgate.net For example, pseudoephenamine has been shown to be a versatile chiral auxiliary that provides remarkable stereocontrol in alkylation reactions, including those that form quaternary stereocenters. nih.gov Similarly, iron-based chiral auxiliaries have been developed for the asymmetric synthesis of various organic molecules through controlled reactions of attached acyl ligands. iupac.org

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic steps to create efficient and novel synthetic routes. chemistryviews.orgnih.gov

Enzyme-Mediated Stereoselective Formation

Several classes of pyridoxal-5'-phosphate (PLP) dependent enzymes, particularly aldolases, are capable of catalyzing the asymmetric C-C bond formation required for phenylserine (B13813050) synthesis. d-nb.infonih.gov These enzymes typically catalyze the reversible aldol reaction between glycine and an aldehyde. d-nb.infonih.gov

Threonine Aldolases (TAs): These enzymes catalyze the aldol condensation of various aldehydes with glycine. nih.gov While they offer complete stereocontrol at the α-carbon, the selectivity at the β-carbon can be moderate. nih.gov The L-allo-threonine aldolase (B8822740) (L-low-TA) from Thermotoga maritima, for example, has been used in the flow synthesis of phenylserine from glycine and benzaldehyde (B42025). d-nb.info However, TA-catalyzed reactions are often equilibrium-limited. d-nb.info

Phenylserine Aldolases (PSAs): Phenylserine aldolase (EC 4.1.2.26) specifically catalyzes the reversible conversion of phenylserine to glycine and benzaldehyde. nih.govwikipedia.org An inducible PSA from Pseudomonas putida 24-1 has been shown to produce both L-threo- and L-erythro-phenylserine from glycine and benzaldehyde. nih.govresearchgate.net

Serine Hydroxymethyltransferases (SHMTs): SHMTs also catalyze the condensation of aldehydes with glycine. google.com The stereochemical outcome is highly dependent on the aldehyde substrate. When using aliphatic aldehydes, SHMT preferentially produces the L-erythro diastereomer. google.comnd.edu However, with aromatic aldehydes such as benzaldehyde, the enzyme produces both the threo and erythro isomers in nearly equal amounts, limiting its utility for the stereospecific synthesis of this compound. google.com

The following table summarizes the characteristics of different enzymes used in the synthesis of phenylserine.

Enzyme TypeSource OrganismSubstratesPrimary Product(s)Key Stereochemical OutcomeReference(s)
L-allo-Threonine Aldolase (L-low-TA)Thermotoga maritimaGlycine, BenzaldehydePhenylserineProduces a mixture of diastereomers; reaction is equilibrium-limited. d-nb.info
Phenylserine Aldolase (PSA)Pseudomonas putida 24-1Glycine, BenzaldehydeL-threo- and L-erythro-PhenylserineForms both erythro and threo diastereomers. nih.govresearchgate.net
Serine Hydroxymethyltransferase (SHMT)Rabbit liver, etc.Glycine, Benzaldehydethreo- and erythro-PhenylserineProduces both diastereomers in approximately equal amounts with aromatic aldehydes. google.com
Serine Hydroxymethyltransferase (SHMT)VariousGlycine, Aliphatic AldehydesL-erythro β-Hydroxy-α-amino acidsPreferentially forms the L-erythro diastereomer with aliphatic aldehydes. google.comnd.edu

Engineered Enzymes for Enhanced Synthesis

To overcome the limitations of wild-type enzymes, such as low activity, poor stability, or insufficient stereoselectivity, protein engineering has become a vital tool. Both directed evolution and rational design are employed to create enzyme variants with improved properties for industrial applications.

Site-directed mutagenesis has been successfully applied to improve threonine aldolases. In a study on L-threonine aldolase from Aeromonas jandaei, mutation of catalytically important active site residues led to reduced retro-aldol activity, which in turn resulted in increased conversions (up to 60%) and higher diastereoselectivities (up to 80% d.e. for the syn/erythro product) in the synthetic direction. core.ac.uk

A more targeted approach was used on an L-Threonine Aldolase from Neptunomonas marine (NmLTA). researchgate.net By combining X-ray crystallography, computational modeling, and site-directed mutagenesis, researchers identified key residues controlling diastereoselectivity. This knowledge guided the creation of a triple variant (N18S/Q39R/Y319L) that exhibited both improved diastereoselectivity (>99% de) and enhanced enzymatic activity for the synthesis of an L-threo-phenylserine analogue. researchgate.net

Similarly, an L-phenylserine aldolase (ppLPA) from Pseudomonas putida was engineered for the synthesis of L-norvaline, an analogue reaction to that for phenylserine. nih.gov Using error-prone PCR followed by site-directed mutagenesis, a single-site mutant, I18T, was identified that showed a 1.4-fold increase in enzyme activity. nih.gov Furthermore, strategies to enhance enzyme stability, such as in vivo cyclization using SpyTag/SpyCatcher technology, have been shown to improve the thermostability and organic solvent tolerance of L-phenylserine aldolase. researchgate.net

The table below highlights key examples of engineered aldolases with improved synthetic capabilities.

EnzymeEngineering StrategyKey Mutation(s)ImprovementTarget Product/ReactionReference(s)
L-Threonine AldolaseSite-directed mutagenesisActive site residuesIncreased conversion (up to 60%) and diastereoselectivity (up to 80% d.e. syn)L-β-phenylserine core.ac.uk
L-Threonine Aldolase (NmLTA)Rational design, site-directed mutagenesisN18S/Q39R/Y319LImproved diastereoselectivity (>99% de) and activity (95.7 U mg-1)l-threo-4-methylsulfonylphenylserine researchgate.net
L-Phenylserine Aldolase (ppLPA)Error-prone PCR, site-directed mutagenesisI18T1.4-fold increase in activityL-norvaline nih.gov
L-Phenylserine AldolaseIn vivo cyclizationSpyTag/SpyCatcher fusionImproved thermostability (T50 increased by >10°C) and organic solvent toleranceL-3-phenylserine researchgate.net

Chemoenzymatic Cascade Approaches

Chemoenzymatic cascade reactions for the synthesis of this compound often rely on the use of aldolases, which catalyze the reversible carbon-carbon bond formation between glycine and an aldehyde. The stereochemical outcome of this reaction is highly dependent on the choice of enzyme.

L-threonine aldolases (LTAs) are a class of pyridoxal-5-phosphate (PLP)-dependent enzymes that have been extensively studied for the synthesis of β-hydroxy-α-amino acids. While LTAs generally exhibit excellent stereocontrol at the α-carbon, their selectivity at the β-carbon can vary. For instance, the L-threonine aldolase from Escherichia coli has been shown to produce erythro-β-hydroxy-α-L-amino acids when reacting with aliphatic aldehydes. acs.org However, when aromatic aldehydes such as benzaldehyde are used as substrates, this enzyme kinetically favors the formation of the threo diastereomer. acs.org

A more promising enzymatic route to the erythro diastereomer involves the use of Serine Hydroxymethyltransferase (SHMT). SHMT is another PLP-dependent enzyme that, in addition to its primary role in serine and glycine metabolism, can catalyze the tetrahydrofolate (THF)-independent retro-aldol cleavage of β-hydroxy amino acids. nih.govnih.gov Research has indicated that the L-erythro form of β-phenylserine is the preferred substrate for this retro-aldol reaction, which suggests that the reverse synthetic reaction would favor the formation of the L-erythro product. nih.govresearchgate.net A thermostable SHMT from Pseudoxanthomonas taiwanensis has been successfully cloned and characterized for the synthesis of phenylserine, highlighting the potential of this enzyme class for producing the desired erythro isomer. nih.gov

Phenylserine aldolase (PSALD) from Pseudomonas putida naturally produces a mixture of L-threo and L-erythro isomers from glycine and benzaldehyde. researchgate.net While the wild-type enzyme may not provide high diastereoselectivity, protein engineering has emerged as a powerful tool to alter and improve the stereochemical outcome of these reactions.

Synthesis of Derivatized this compound for Research Applications

The synthesis of derivatized and labeled analogues of this compound is crucial for their application in various research areas, including the study of reaction mechanisms and the development of new bioactive compounds.

Preparation of Functionalized Analogues

The preparation of functionalized analogues of this compound can be achieved through the strategic use of substituted benzaldehydes in enzyme-catalyzed aldol reactions. A notable example is the synthesis of L-erythro-4-nitrophenylserine, a precursor to the antibiotic chloramphenicol.

While wild-type Phenylserine Aldolase from Pseudomonas putida shows low diastereoselectivity in the reaction between glycine and 4-nitrobenzaldehyde, site-directed mutagenesis has been successfully employed to reverse and enhance its stereoselectivity. researchgate.net Specifically, the T211K mutant of PSALD was found to catalyze the synthesis of L-erythro-4-nitrophenylserine with a diastereomeric excess (de) of 84% and a conversion of 57%. researchgate.net This is a significant improvement over the wild-type enzyme, which yielded the same product with only 5% de and 14% conversion. researchgate.net Molecular dynamics simulations suggest that the mutation introduces a hydrogen bond between the lysine (B10760008) residue and the nitro group of the substrate, which alters the substrate binding and leads to the reversed stereopreference. researchgate.net

EnzymeSubstrateProductDiastereomeric Excess (de)Conversion
Wild-Type PSALDGlycine + 4-nitrobenzaldehydeL-erythro-4-nitrophenylserine5%14%
T211K Mutant PSALDGlycine + 4-nitrobenzaldehydeL-erythro-4-nitrophenylserine84%57%

This targeted engineering of an aldolase demonstrates a viable chemoenzymatic route to functionalized this compound analogues with high stereoselectivity.

Synthesis of Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms and metabolic pathways. While specific methods for the synthesis of isotopically labeled this compound are not extensively documented, general strategies for labeling amino acids can be applied.

One common approach involves the use of labeled precursors in enzymatic or chemoenzymatic synthesis. For example, glycine labeled with isotopes such as ¹³C or ¹⁵N could be used as a starting material in an aldolase-catalyzed reaction with benzaldehyde to produce labeled phenylserine. The stereochemical outcome would be dependent on the enzyme used, with an erythro-selective enzyme such as an engineered PSALD or a suitable SHMT being necessary to produce the desired labeled this compound.

Another strategy involves the chemical synthesis of a labeled precursor which is then subjected to an enzymatic transformation. For instance, a benzaldehyde molecule labeled with deuterium (B1214612) or ¹³C in the aromatic ring could be synthesized and subsequently used in an aldolase reaction.

Furthermore, methods for the stereo-divergent synthesis of isotopically labeled amino acids using chiral templates have been developed. These methods, which often involve catalytic deuteration or the incorporation of other stable isotopes, could potentially be adapted for the synthesis of erythro-L-[2,3-²H₂]Phenyserine. Such labeled compounds would be invaluable for NMR-based mechanistic studies of enzymes that metabolize phenylserine or for tracing its fate in biological systems.

Biosynthetic and Metabolic Pathways of Erythro L Phenyserine

Enzymatic Formation in Biological Systems

The biosynthesis of erythro-L-Phenyserine is primarily an enzyme-catalyzed process that joins two precursor molecules. This formation is linked to the broader network of amino acid metabolism within organisms.

The key enzymes responsible for the synthesis of phenylserine (B13813050) are aldolases, particularly Phenylserine Aldolase (B8822740) (EC 4.1.2.26). This enzyme catalyzes the reversible aldol (B89426) condensation of glycine (B1666218) and benzaldehyde (B42025) to form L-phenylserine. researchgate.net This reaction is not stereospecific for the β-carbon, resulting in the production of both L-threo-phenylserine and L-erythro-phenylserine isomers. researchgate.net

Research on an inducible phenylserine aldolase from Pseudomonas putida has provided significant insights into this process. nih.gov This enzyme can act on both L-threo-3-phenylserine and L-erythro-3-phenylserine for the cleavage reaction. nih.gov Conversely, in the synthetic direction, it produces a mixture of both threo and erythro forms from glycine and benzaldehyde. researchgate.net The enzyme exhibits a higher affinity for the L-threo isomer in the cleavage reaction, suggesting that this form is a more suitable substrate for its active site. nih.gov Other enzymes, such as serine hydroxymethyltransferase (SHMT) and various threonine aldolases, have also been shown to exhibit phenylserine aldolase activity, catalyzing the same reversible conversion. nih.gov

Below is a table summarizing the substrates for the Phenylserine Aldolase from Pseudomonas putida 24-1.

SubstrateK_m (mM)
L-threo-3-phenylserine1.3
L-erythro-3-phenylserine4.6
L-threonine29
L-allo-threonine22

Data sourced from research on Phenylserine Aldolase from Pseudomonas putida 24-1.

The biosynthesis of this compound is intrinsically linked to general amino acid metabolic pathways through its precursors, glycine and benzaldehyde.

Glycine Precursor: Glycine is a simple amino acid that is readily available in the cellular metabolic pool. Its biosynthesis is primarily derived from the amino acid serine, which is formed from the glycolytic intermediate 3-phosphoglycerate. This connects the formation of one of the key building blocks of this compound directly to glycolysis.

Benzaldehyde Precursor: The phenyl group of benzaldehyde is derived from the aromatic amino acid L-phenylalanine. The biosynthesis of aromatic amino acids in microorganisms and plants occurs via the shikimate pathway. houptlab.orgnih.gov This pathway begins with the condensation of phosphoenolpyruvate (B93156) (a glycolytic intermediate) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually produce chorismate, a common precursor for tryptophan, tyrosine, and phenylalanine. nih.govnih.gov Phenylalanine can then be metabolized to provide the benzaldehyde needed for phenylserine synthesis.

This dual origin from central carbohydrate metabolism underscores how the synthesis of a non-proteinogenic amino acid like this compound is integrated with the primary metabolic framework of the cell.

Enzymatic Transformations and Degradation of this compound

Once formed, this compound can undergo various enzymatic transformations, including degradation and interconversion with its diastereomer.

The degradation of this compound can occur through several enzymatic reactions. The primary enzyme involved in its cleavage is Phenylserine Aldolase, the same enzyme responsible for its synthesis. nih.gov Due to the reversible nature of the reaction it catalyzes, Phenylserine Aldolase can break down both L-erythro and L-threo phenylserine into glycine and benzaldehyde. nih.gov This cleavage is a crucial part of the metabolic pathway, particularly in organisms that can utilize phenylserine as a carbon and nitrogen source. nih.gov

Another degradative enzyme, L-phenylserine dehydrogenase, has been identified. This enzyme catalyzes the NAD+-dependent oxidation of the β-hydroxyl group of L-β-phenylserine. researchgate.net The products of this reaction are 2-aminoacetophenone (B1585202) and carbon dioxide, representing a distinct degradation pathway. researchgate.net

While hydroxylases are a major class of enzymes involved in amino acid metabolism, specific hydroxylases that act on this compound have not been extensively characterized in the literature. Aromatic amino acid hydroxylases like phenylalanine hydroxylase and tyrosine hydroxylase are highly specific for their primary substrates, L-phenylalanine and L-tyrosine, respectively. wikipedia.orgwikipedia.orgrcsb.org There is no substantial evidence to suggest they catalyze the hydroxylation of phenylserine. However, a novel 2-oxoglutarate-dependent hydroxylase has been identified that can synthesize L-threo-β-hydroxy-α-amino acids, indicating the potential for enzymatic hydroxylation to form such compounds, though its action on phenylserine is not specified. nih.govnih.gov

In contrast, a notable difference exists in the degradation of phenylserine isomers by dehydratases. A novel phenylserine dehydratase has been purified from Pseudomonas pickettii. researchgate.net This enzyme specifically catalyzes the deamination of L-threo-3-phenylserine to yield phenylpyruvate and ammonia. researchgate.net Crucially, the enzyme is inert towards L-erythro-3-Phenylserine, suggesting that the erythro isomer is not metabolized through this specific deamination pathway. researchgate.net

The following table highlights the substrate specificity of the Phenylserine Dehydratase from Pseudomonas pickettii PS22.

SubstrateActivity
L-threo-3-phenylserineActive (K_m = 0.21 mM)
L-erythro-3-phenylserineInert
L-threonineInert
L-serineInert
D-serineInert

Data from the characterization of Phenylserine Dehydratase from Pseudomonas pickettii PS22. researchgate.net

The interconversion between the erythro and threo diastereomers of L-phenylserine is primarily facilitated by the reversibility of the reaction catalyzed by Phenylserine Aldolase. nih.gov Since the enzyme can both synthesize a mixture of the two isomers from glycine and benzaldehyde and cleave each isomer back to the starting materials, a dynamic equilibrium can be established, allowing for the formation of one isomer from the other via the common intermediates.

Additionally, some promiscuous transaldolases, such as the L-threonine transaldolase ObiH, have been shown to cause racemization at the β-carbon of similar compounds. nih.gov This occurs through repeated cycles of the retro-aldol reaction (cleavage) followed by the forward aldol reaction, which can slowly shift the diastereomeric ratio towards equilibrium. nih.gov While no specific epimerase for phenylserine has been identified, these reversible aldol reactions provide a clear enzymatic basis for the interconversion of this compound and its threo counterpart.

Regulation of Biosynthetic Enzymes in the this compound Pathway

Following a comprehensive review of available scientific literature, it has been determined that a formally recognized and detailed natural biosynthetic and metabolic pathway for this compound is not well-established in the manner of proteinogenic amino acids. As such, information regarding the specific regulation of its biosynthetic enzymes is not available.

Research has predominantly focused on the chemical and enzymatic synthesis of phenylserine isomers, including this compound, due to their importance as precursors in pharmaceutical production. These synthetic routes utilize various enzymes, but this does not constitute a natural biosynthetic pathway. For instance, enzymes such as phenylserine aldolase and threonine aldolase have been employed to synthesize L-phenylserine from precursors like glycine and benzaldehyde. While factors affecting the activity of these enzymes in laboratory or industrial settings have been studied, this does not equate to the complex regulatory mechanisms, such as feedback inhibition and allosteric control, that govern natural metabolic pathways within an organism.

Therefore, a detailed article on the regulation of biosynthetic enzymes for this compound, as outlined in the request, cannot be generated at this time due to the absence of foundational scientific knowledge on its natural biosynthesis.

Mechanistic Studies of Erythro L Phenyserine Interactions

Enzymatic Reaction Mechanisms

The enzymatic breakdown and synthesis of erythro-L-phenyserine are primarily facilitated by a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as aldolases. These enzymes catalyze the reversible retro-aldol cleavage of β-hydroxy-α-amino acids.

Substrate Recognition and Binding Site Analysis

The recognition and binding of this compound to the active site of aldolases are governed by specific stereochemical interactions. While many L-threonine aldolases (L-TAs) can act on both threo and erythro isomers, they often exhibit a preference for one over the other.

For instance, the inducible phenylserine (B13813050) aldolase (B8822740) from Pseudomonas putida 24-1 demonstrates activity on L-erythro-3-phenylserine, though its affinity for this isomer is lower than for the L-threo form. The Michaelis constant (Km) for L-erythro-3-phenylserine was determined to be 4.6 mM, compared to 1.3 mM for L-threo-3-phenylserine, indicating a threefold higher affinity for the threo isomer. This suggests that the active site architecture is more complementary to the threo configuration. It is proposed that a general base within the active site interacts with the 3-hydroxy group of the substrate, and the stereochemistry at this position influences the binding affinity.

In the case of L-threonine aldolase from Escherichia coli, which also acts on both threo and erythro substrates, specific histidine residues within the active site, namely His83 and His126, are thought to play a crucial role in substrate binding. These residues are positioned to form hydrogen bonds with the hydroxyl group of the substrate, contributing to its proper orientation for catalysis. The crystal structure of phenylserine aldolase from Pseudomonas putida (PDB ID: 1V72) provides a structural basis for more detailed computational modeling and analysis of substrate binding.

Interactive Data Table: Kinetic Parameters of P. putida Phenylserine Aldolase

SubstrateKm (mM)
L-threo-3-phenylserine1.3
L-erythro-3-phenylserine4.6
L-threonine29
L-allo-threonine22

Catalytic Pathways and Transition State Analysis

The catalytic mechanism for the cleavage of this compound by PLP-dependent aldolases follows a retro-aldol reaction pathway. The process is initiated by the formation of an external aldimine, a Schiff base, between the amino group of the substrate and the PLP cofactor, which is itself covalently linked to an active site lysine (B10760008) residue (an internal aldimine).

This is followed by the cleavage of the Cα-Cβ bond of the substrate, resulting in the formation of benzaldehyde (B42025) and a PLP-glycine quinonoid intermediate. The electron-withdrawing properties of the pyridinium (B92312) ring of PLP are crucial for stabilizing the negative charge that develops on the α-carbon during this cleavage, acting as an "electron sink". Subsequent protonation of the α-carbon of the glycine (B1666218) intermediate leads to its release and the regeneration of the internal aldimine with the active site lysine, completing the catalytic cycle.

While detailed experimental transition state analysis for the this compound reaction is limited, computational methods such as combined quantum mechanics/molecular mechanics (QM/MM) have been employed to study the mechanisms of related PLP-dependent enzymes. These studies help to elucidate the structures and energetics of intermediates and transition states along the reaction coordinate. For aldolase reactions, these computational approaches can model the bond cleavage and formation steps, providing insights into the stabilization of the transition state by active site residues.

Role of Cofactors in Enzyme Activity

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for phenylserine aldolase and L-threonine aldolases. PLP is a highly versatile cofactor capable of catalyzing a wide variety of reactions involving amino acids.

In the context of this compound cleavage, PLP's primary role is to facilitate the Cα-Cβ bond cleavage through the formation of a Schiff base with the substrate. This covalent catalysis lowers the activation energy of the reaction in several ways:

Stabilization of Carbanionic Intermediates: The pyridinium ring of PLP acts as an electron sink, delocalizing the negative charge that develops on the substrate's α-carbon as the Cα-Cβ bond breaks. This stabilization of the carbanionic intermediate is a key feature of PLP catalysis.

Geometric Constraint: The covalent attachment of the substrate to PLP orients it precisely within the active site, facilitating the necessary electronic rearrangements for catalysis.

The PLP cofactor is typically bound to the apoenzyme via a Schiff base linkage to the ε-amino group of a conserved lysine residue in the active site. In the phenylserine aldolase from P. putida 24-1, this essential catalytic residue has been identified as K213. Mutation of this residue results in a loss of enzyme activity, confirming its critical role in binding the PLP cofactor.

Molecular Interactions with Biological Macromolecules (In Vitro/Ex Vivo)

The interactions of this compound with biological macromolecules extend beyond its role as a substrate for aldolases. Its structural similarity to endogenous molecules suggests the potential for other interactions.

Binding to Proteins and Enzymes

While comprehensive screening of this compound against a broad panel of proteins and enzymes is not extensively documented in the literature, studies on its hydroxylated analog, L-erythro-3,4-dihydroxyphenylserine (L-erythro-DOPS), provide insights into potential interactions. L-erythro-DOPS is recognized by aromatic L-amino acid decarboxylase (AADC), the enzyme responsible for the final step in the synthesis of catecholamines. This interaction is a cornerstone of its use as a prodrug for noradrenaline. Given the structural similarity, it is plausible that this compound could interact with AADC, although likely with different affinity and consequences.

Further research is required to systematically investigate the binding profile of this compound to a wider range of proteins, including transporters and receptors, to fully understand its molecular interactions within a biological system.

Influence on Biochemical Processes at the Molecular Level

The influence of this compound on biochemical processes is most clearly understood through the actions of its analog, L-erythro-DOPS. In vitro and in vivo studies have demonstrated that L-erythro-DOPS can be converted to noradrenaline, thereby influencing catecholaminergic pathways.

Specifically, administration of L-erythro-DOPS has been shown to increase the concentration of noradrenaline in the brain. This, in turn, can affect the levels of other neurotransmitters. For example, studies in rats have shown that an intraperitoneal injection of L-erythro-DOPS leads to a decrease in the concentration of serotonin (B10506) and dopamine (B1211576) in the brain. This suggests a complex interplay between the newly synthesized noradrenaline and the metabolic pathways of other monoamines. The molecular basis for this is likely due to the regulatory feedback mechanisms within the central nervous system that control neurotransmitter synthesis and release. While these findings are for a related compound, they highlight the potential for this compound or its metabolites to influence key biochemical pathways at the molecular level.

Computational Chemistry and Modeling of Erythro L Phenyserine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. mdpi.com These methods provide a detailed understanding of the geometric and electronic properties of erythro-L-phenyserine. By solving the Schrödinger equation for the molecule, albeit with approximations, it is possible to determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties that govern its chemical behavior.

Detailed DFT studies on amino acids with similar functional groups, such as serine and threonine, have demonstrated the accuracy of methods like B3LYP with basis sets such as 6-311++G(d,p) in predicting molecular structures and properties. researchgate.netsciforum.net For this compound, such calculations would reveal precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of its most stable conformation in the gas phase or in solution.

Furthermore, quantum chemical calculations can quantify the reactivity of this compound through various descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Other reactivity descriptors that can be derived from quantum chemical calculations include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions, such as its propensity to act as a nucleophile or an electrophile. While specific DFT studies on this compound are not widely available in public literature, the computed properties from databases like PubChem offer a valuable starting point for understanding its molecular characteristics. nih.gov

Table 1: Computed Molecular Properties of this compound

PropertyValue
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
XLogP3-AA-1.9
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass181.07389321 Da
Topological Polar Surface Area83.6 Ų
Complexity178

This data is computationally generated and sourced from PubChem. nih.gov

Molecular Dynamics Simulations of Conformational Landscape

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. elifesciences.org MD simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles evolve over time.

For this compound, MD simulations can be employed to explore its conformational landscape. mdpi.com The molecule's rotatable bonds allow it to adopt a multitude of different conformations in solution. youtube.com The conformational landscape is a high-dimensional surface that represents the potential energy of the molecule as a function of its atomic coordinates. By simulating the molecule's movements over a sufficiently long timescale, it is possible to identify the most stable conformations and the energy barriers between them.

Understanding the conformational landscape of this compound is crucial for comprehending its biological activity. The specific three-dimensional shape that the molecule adopts can significantly influence its ability to bind to the active site of an enzyme or a receptor. MD simulations can reveal the preferred conformations of this compound in different environments, such as in water or in the presence of a binding partner.

Docking and Interaction Studies with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with the active site of a target enzyme. nih.gov The process involves sampling a large number of possible binding poses and using a scoring function to rank them based on their predicted binding affinity.

Docking studies can provide valuable insights into the potential enzyme inhibitory activity of this compound. mdpi.com By identifying the most likely binding mode, it is possible to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the enzyme-inhibitor complex. nih.gov This information can be used to rationalize the molecule's biological activity and to guide the design of more potent and selective inhibitors.

For example, a study on the synthesis of 3-phenylserine (B7821846) using a two-enzyme cascade system employed molecular docking to understand the interaction of substrates with the enzymes involved. researchgate.net While not specifically focused on this compound as an inhibitor, this demonstrates the applicability of docking in studying the interactions of phenylserine (B13813050) derivatives with enzyme active sites. Docking studies could be performed with this compound and a variety of enzymes to explore its potential as an inhibitor. For instance, enzymes involved in amino acid metabolism, such as l-phenylserine dehydrogenase, could be potential targets. nih.gov

Table 2: Potential Interacting Residues in an Enzyme Active Site

Interaction TypePotential Amino Acid Residues
Hydrogen BondingSerine, Threonine, Aspartate, Glutamate, Tyrosine, Histidine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Electrostatic InteractionsAspartate, Glutamate, Lysine (B10760008), Arginine, Histidine

This table represents a generalized list of potential interactions based on the functional groups of this compound.

Predictive Modeling of Reaction Pathways and Selectivity

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to understand the factors that control their selectivity. nih.gov For the synthesis of this compound, predictive modeling can be employed to investigate the mechanisms of different synthetic routes and to identify the optimal reaction conditions.

For instance, the aldol (B89426) reaction is a common method for the synthesis of β-hydroxy amino acids like phenylserine. nih.gov Quantum chemical calculations can be used to model the transition states of the aldol reaction and to determine the activation energies for the formation of the different stereoisomers. researchgate.net This information can help in understanding the origins of diastereoselectivity and in designing catalysts that favor the formation of the desired erythro isomer.

A study on a two-enzyme cascade system for the synthesis of 3-phenylserine demonstrated the use of molecular dynamics simulations to confirm the favorability of a particular substrate, which in turn influenced the reaction pathway. researchgate.net This highlights how computational modeling can be integrated with experimental work to optimize synthetic strategies.

Predictive modeling can also be applied to the degradation or metabolism of this compound. By identifying the most reactive sites in the molecule and modeling the potential reactions with metabolic enzymes, it is possible to predict the likely metabolites and the pathways of its breakdown in biological systems.

Applications of Erythro L Phenyserine As a Research Tool

Chiral Building Block in Organic and Medicinal Chemistry Research

The distinct stereochemistry of erythro-L-phenylserine makes it a prized chiral building block in the synthesis of complex organic and medicinal compounds. Chiral building blocks are essential for creating enantiomerically pure pharmaceuticals and other biologically active molecules, as the therapeutic effects of such compounds are often dependent on their specific three-dimensional structure. The presence of both a hydroxyl and an amino group on adjacent carbon atoms provides multiple reactive sites for further chemical modification.

In medicinal chemistry, erythro-L-phenylserine derivatives are incorporated into the structures of novel therapeutic agents. Its framework is considered a valuable intermediate in the synthesis of multifunctional β-hydroxy-α-amino acids, which are key components in a variety of bioactive molecules. chemicalbook.com The ability to selectively modify the functional groups of erythro-L-phenylserine allows chemists to systematically explore the structure-activity relationships of new drug candidates. This strategic approach is crucial for optimizing the efficacy and selectivity of potential pharmaceuticals.

Table 1: Examples of Complex Molecules Synthesized Using Phenylserine (B13813050) Derivatives

Resulting Compound/ClassPrecursor/IntermediateSignificance in Research
Chloramphenicolp-nitrophenylserineSynthesis of a broad-spectrum antibiotic. jiangnan.edu.cn
Cyclomarin AL-threo-phenylserineDevelopment of antiviral, antibiotic, and antimalarial agents. jiangnan.edu.cn
ThiamphenicolL-threo-p-methylsulfonylphenylserineIntermediate for an antibiotic related to chloramphenicol. jiangnan.edu.cn
Bestatinalpha-hydroxylated β-amino phenylalanine coreInvestigational anticancer drug development. wisc.edu
Sitagliptinβ-amino phenylalanine coreSynthesis of an anti-diabetic medication. wisc.edu

Probes for Biochemical Pathway Elucidation

Erythro-L-phenylserine and its analogs are employed as chemical probes to investigate and elucidate biochemical pathways. By introducing structurally similar but functionally distinct molecules into biological systems, researchers can study enzyme specificity, reaction mechanisms, and metabolic fluxes. These probes can act as inhibitors or alternative substrates for enzymes, providing valuable insights into their function and regulation.

For instance, derivatives of phenylserine can be used to study the enzymes involved in amino acid metabolism. By observing how these analogs are processed, or how they interfere with the processing of natural substrates, scientists can map out enzymatic pathways and identify key regulatory steps. This knowledge is fundamental to understanding both normal physiological processes and the biochemical basis of diseases.

Substrate for Enzyme Engineering and Biocatalyst Development

The enzymatic synthesis and degradation of phenylserine isomers are of significant interest in the field of biocatalysis. Erythro-L-phenylserine serves as a substrate for various enzymes, including aldolases and dehydrogenases, which are explored for their potential in industrial chemical synthesis. researchgate.netnih.gov Enzymes that can act on phenylserine with high stereoselectivity are particularly valuable for producing enantiomerically pure compounds. frontiersin.org

Researchers use erythro-L-phenylserine to screen for novel enzymes with desired catalytic activities and to engineer existing enzymes for improved performance. researchgate.net For example, L-threonine aldolases can catalyze the formation of β-hydroxy-α-amino acids, and their efficiency with non-natural substrates like derivatives of phenylserine is an active area of research. frontiersin.orgnih.gov Directed evolution and structure-guided engineering are common strategies used to modify these enzymes to enhance their stability, substrate scope, and stereoselectivity, making them more suitable for industrial applications. researchgate.netfrontiersin.org

The development of robust biocatalysts is a key goal of green chemistry, as enzymatic reactions are often more environmentally friendly than traditional chemical syntheses. frontiersin.org Multi-enzyme cascade reactions are also being developed for the sustainable synthesis of compounds like L-threo-phenylserine, showcasing the integration of biocatalysis in complex chemical manufacturing. jiangnan.edu.cn

Table 2: Enzymes Acting on Phenylserine Derivatives in Research

EnzymeSubstrate(s)Application in Research
Phenylserine Aldolase (B8822740)L-threo-3-phenylserine, L-erythro-3-phenylserineCatalyzes the cleavage of phenylserine to benzaldehyde (B42025) and glycine (B1666218). nih.gov
L-phenylserine dehydrogenaseL-phenylserine, L-threo-(2-thienyl)serineCatalyzes the NAD(+)-dependent oxidation of the β-hydroxyl group. researchgate.net
L-Threonine Aldolase (L-TA)Glycine, BenzaldehydeCatalyzes aldol (B89426) condensation to form β-hydroxy-α-amino acids. frontiersin.orgnih.gov
Phenylserine DehydrataseL-threo-phenylserineRemoves the β-hydroxy moiety from α-amino acids. biorxiv.org

Precursor in the Synthesis of Complex Molecules for Academic Research

In academic research, erythro-L-phenylserine is a versatile precursor for the total synthesis of complex natural products and other novel molecules. The synthesis of complex molecules is a fundamental challenge in organic chemistry and serves to both confirm the structure of natural products and provide access to larger quantities for biological evaluation. The inherent chirality of erythro-L-phenylserine can be transferred to the target molecule, simplifying the synthetic route and avoiding the need for difficult chiral separations or asymmetric reactions later in the sequence.

The use of naturally derived chiral molecules, such as amino acids, as starting materials is a common strategy in natural product synthesis, often referred to as a "chiral pool" approach. This methodology leverages the readily available and inexpensive sources of chirality from nature to construct complex and stereochemically rich molecules. The application of erythro-L-phenylserine in this context allows for the efficient and elegant synthesis of a wide range of intricate molecular architectures.

Advanced Analytical Techniques for Erythro L Phenyserine Research

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. nih.goveijppr.com The direct separation of enantiomers and diastereomers of phenylserine (B13813050) is effectively achieved using chiral stationary phases (CSPs). eijppr.com These phases create a chiral environment that allows for differential interaction with the stereoisomers, leading to different retention times.

The mechanism of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the chiral selector of the stationary phase and the enantiomers of the analyte. eijppr.com The separation is based on the difference in stability of these complexes, which arises from interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com

Several types of CSPs are employed for the separation of amino acids and their derivatives, including:

Pirkle-type CSPs: These are based on the principle of π-π interaction and are effective for compounds with aromatic rings. eijppr.comhplc.eu

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives): These are known for their broad applicability and high enantioselectivity for a wide range of compounds. eijppr.com

Macrocyclic antibiotic CSPs (e.g., teicoplanin-based): These offer unique selectivity based on the complex structures of the macrocycles. nih.govresearchgate.net

Ligand-exchange CSPs: These typically use a metal ion complexed with a chiral ligand coated on the stationary phase to separate amino acids.

For erythro-L-Phenyserine, a polysaccharide-based or a Pirkle-type column would be a suitable choice. The selection of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. By using a CSP with the opposite absolute configuration, the elution order of the enantiomers can be reversed, which is a useful feature for the accurate determination of enantiomeric purity. hplc.eu

Table 1: Illustrative HPLC-CSP Parameters for Phenylserine Isomer Separation

Parameter Value / Description
Column Chiralpak IA (amylose-based CSP)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Expected Outcome | Baseline separation of the four stereoisomers of phenylserine |

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, due to the low volatility and polar nature of amino acids like this compound, direct analysis by GC is not feasible. sigmaaldrich.com Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comjfda-online.com

The derivatization process involves reacting the polar functional groups (carboxyl, hydroxyl, and amino groups) of this compound with a suitable reagent. sigmaaldrich.com Common derivatization strategies for amino acids include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with a nonpolar tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com TBDMS derivatives are known for being more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Acylation: Fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), are used to convert amino and hydroxyl groups into their fluoroacyl derivatives, which enhances volatility. jfda-online.comnih.gov

Esterification followed by Acylation: The carboxyl group is first esterified (e.g., with methanol), followed by acylation of the amino and hydroxyl groups.

Once derivatized, the sample is injected into the GC, where the different stereoisomers can be separated on a chiral capillary column (e.g., Chirasil-L-Val). nih.gov The mass spectrometer then detects the separated components, providing both qualitative (mass spectrum) and quantitative data. The mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for the identification of the derivatized this compound.

Table 2: Typical GC-MS Parameters for Derivatized Amino Acid Analysis

Parameter Value / Description
Derivatization Reagent MTBSTFA (for silylation)
GC Column Chirasil-L-Val (chiral stationary phase)
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Detection | Scan mode (e.g., m/z 50-600) or Selected Ion Monitoring (SIM) for higher sensitivity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent, non-destructive technique for elucidating molecular structure and is particularly valuable for determining the relative stereochemistry of molecules. researchgate.net For phenylserine, ¹H NMR can be used to differentiate between the erythro and threo diastereomers. researchgate.net

The key to this differentiation lies in the analysis of the vicinal coupling constant (³J) between the protons on the two chiral carbons (Cα and Cβ). According to the Karplus relationship, the magnitude of this coupling constant depends on the dihedral angle between the two protons. In the erythro and threo isomers, the preferred conformations are different, leading to distinct ³J values. Generally, for related 1,2-disubstituted-1-arylpropanes, the coupling constant (Jab) for the erythro isomer is smaller than that for the threo isomer. researchgate.net

Furthermore, the chemical shifts of the protons, particularly the methyl protons in related structures, can also be indicative of the stereochemistry. For instance, it has been observed that the signals of the methyl protons of the erythro isomer consistently appear at a lower field compared to the threo isomer. researchgate.net By analyzing these spectral parameters for this compound and comparing them with its diastereomer, the erythro configuration can be unequivocally confirmed.

Table 3: Representative ¹H NMR Data for Differentiating Erythro and Threo Isomers

Isomer Characteristic Vicinal Coupling Constant (³J_Hα-Hβ) Relative Chemical Shift of Protons
Erythro Smaller value (e.g., ~3-5 Hz) Protons may appear at a lower field compared to threo

| Threo | Larger value (e.g., ~7-9 Hz) | Protons may appear at a higher field compared to erythro |

Mass Spectrometry Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) is a highly sensitive and specific technique used for both the structural elucidation and quantification of compounds. fenyolab.org When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes an extremely powerful tool for analyzing complex samples. nih.govnih.gov

For structural elucidation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion of this compound, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (the molecular ion of this compound) to produce a series of product ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used for its unambiguous identification.

For quantification, LC-MS/MS is often the method of choice due to its excellent sensitivity and selectivity. nih.gov The analysis is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this approach, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte. This specificity minimizes interference from other components in the matrix, allowing for accurate and precise quantification even at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C-labeled phenylalanine, can further improve the accuracy of quantification. nih.gov

Table 4: Example LC-MS/MS Parameters for Quantification

Parameter Value / Description
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1) [M+H]⁺ for this compound (e.g., m/z 182.08)
Product Ion (Q3) A specific fragment ion (e.g., m/z 107.05, corresponding to the loss of the carboxyl and amino groups)
Collision Energy Optimized to maximize the product ion signal

| Internal Standard | Stable isotope-labeled analogue |

X-ray Crystallography for Absolute Configuration Determination and Enzyme-Ligand Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It is the most powerful technique for the unambiguous determination of the absolute configuration of all stereogenic centers in a molecule. nih.gov

To determine the absolute configuration of this compound, a single crystal of the enantiomerically pure compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. wikipedia.org The key to determining the absolute configuration is the phenomenon of anomalous scattering (or resonant scattering), which occurs when the X-ray energy is near an absorption edge of an atom in the crystal. thieme-connect.de By carefully measuring and analyzing the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute structure can be determined. The result is often expressed as the Flack parameter, which should be close to zero for the correct absolute configuration. researchgate.net

Beyond determining the structure of the molecule itself, X-ray crystallography is also instrumental in studying enzyme-ligand complexes. nih.gov By co-crystallizing an enzyme with this compound, researchers can obtain a high-resolution 3D structure of the complex. This provides invaluable insights into the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern the binding of this compound to the enzyme's active site. nih.gov This information is crucial for understanding the enzyme's mechanism of action and for structure-based drug design.

Table 5: Summary of X-ray Crystallography Application

Application Information Obtained Key Parameter
Absolute Configuration Unambiguous assignment of (2S, 3R) stereochemistry. nih.gov Flack parameter (should be ≈ 0). researchgate.net

| Enzyme-Ligand Complexes | High-resolution 3D structure of the binding site, specific molecular interactions. | Atomic coordinates, bond lengths, bond angles. |

Future Directions and Emerging Research Avenues

Novel Synthetic Strategies and Biocatalysts

The development of efficient and stereoselective synthetic routes to erythro-L-phenyserine is a primary focus of ongoing research. While classical chemical methods exist, the demand for greener, more sustainable processes has shifted attention towards biocatalysis. Enzymes, with their inherent specificity and ability to operate under mild conditions, offer a compelling alternative.

Recent advancements have highlighted the potential of threonine aldolases (TAs) and phenylserine (B13813050) aldolases (PSAs) in the synthesis of β-hydroxy-α-amino acids like this compound. researchgate.netnih.gov These pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes catalyze the reversible aldol (B89426) addition of glycine (B1666218) to an aldehyde, in this case, benzaldehyde (B42025), to form phenylserine. nih.govwikipedia.org The stereoselectivity of the reaction is a critical aspect, and research is actively pursuing the discovery and engineering of aldolases that preferentially yield the erythro isomer.

One promising strategy involves the use of immobilized enzymes in continuous flow reactors. For instance, threonine aldolase (B8822740) from Thermotoga maritima has been successfully immobilized on supports like Eupergit, demonstrating stable operation over extended periods and enabling a more efficient, scalable synthesis of phenylserine. d-nb.info This approach not only improves enzyme reusability but also allows for better process control. tue.nl

Furthermore, directed evolution and protein engineering techniques are being employed to enhance the catalytic efficiency, substrate specificity, and stereoselectivity of existing enzymes. By modifying the active site residues of TAs and PSAs, researchers aim to create bespoke biocatalysts tailored for the high-yield production of optically pure this compound.

Table 1: Key Biocatalysts in the Synthesis of Phenylserine
EnzymeEnzyme Commission (EC) NumberSource OrganismReaction CatalyzedKey Advantages
Phenylserine Aldolase (PSA)4.1.2.26Pseudomonas putidaL-threo-3-phenylserine ⇌ Glycine + BenzaldehydeHigh specificity for phenylserine. nih.govwikipedia.org
Threonine Aldolase (TA)4.1.2.5, 4.1.2.48, 4.1.2.49Thermotoga maritimaL-threonine ⇌ Glycine + AcetaldehydeBroad substrate scope, including benzaldehyde. d-nb.info
L-threonine transaldolase (ObiH)Not specifiedNot specifiedSelective synthesis of β-hydroxy-α-amino acids.High initial selectivity. nih.gov

Deeper Mechanistic Insights through Advanced Biophysical Methods

A thorough understanding of the molecular mechanisms underpinning the biological activity of this compound is crucial for its rational application and the design of novel derivatives. Advanced biophysical techniques are poised to provide unprecedented insights into its interactions with biological targets.

High-resolution crystallographic studies can elucidate the precise binding mode of this compound within the active sites of enzymes or receptors. nih.gov This structural information is invaluable for understanding the basis of its biological effects and for guiding the design of more potent and selective analogs. As of late 2007, a crystal structure for phenylserine aldolase has been solved, providing a foundation for such studies. wikipedia.org

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are also powerful tools for probing the dynamics of these interactions. nih.gov These methods can provide information on conformational changes, binding kinetics, and the influence of the local environment on the compound's activity. For example, UV-vis spectroscopy has been used to observe the formation of intermediates in enzyme-catalyzed reactions involving phenylserine analogs. nih.gov

The application of these advanced biophysical methods will not only deepen our fundamental understanding of this compound's mechanism of action but also accelerate the discovery of new therapeutic applications.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is revolutionizing drug discovery and protein engineering. nih.govnih.gov In the context of this compound, this integrated approach offers a powerful strategy for exploring its therapeutic potential and for designing novel biocatalysts.

Computational docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and orientation of this compound with various biological targets. These in silico methods allow for the rapid screening of large virtual libraries of compounds and the identification of promising candidates for further experimental investigation. mdpi.com

In the realm of enzyme engineering, computational design algorithms can be used to predict mutations that are likely to enhance the catalytic activity or alter the stereoselectivity of aldolases. nih.gov These computationally designed enzyme variants can then be generated and tested in the laboratory, creating an iterative cycle of design and validation that can rapidly lead to improved biocatalysts. nih.gov This hybrid approach has the potential to significantly accelerate the development of efficient and selective synthetic routes to this compound.

Table 2: Integrated Approaches in erythro-L-Phenyserine Research
ApproachDescriptionPotential Application for erythro-L-Phenyserine
Computational DockingPredicts the preferred binding orientation of a ligand to a target.Identifying potential protein targets for erythro-L-phenyserine.
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules.Understanding the dynamic interactions between erythro-L-phenyserine and its biological targets.
Quantum Mechanics/Molecular Mechanics (QM/MM)Combines the accuracy of quantum mechanics with the speed of molecular mechanics.Modeling the enzymatic reaction mechanism for the synthesis of erythro-L-phenyserine.
Directed EvolutionAn iterative process of mutation and selection to engineer proteins with desired properties.Improving the stereoselectivity and efficiency of aldolases for erythro-L-phenyserine production.

Exploration of Undiscovered Biosynthetic Routes

While the enzymatic synthesis of phenylserine from glycine and benzaldehyde is well-established, the natural biosynthetic pathways leading to this compound and its derivatives are not fully elucidated. The discovery and characterization of novel biosynthetic routes could unveil new enzymes with unique properties and provide alternative strategies for production.

Genome mining and metabolic pathway analysis are powerful tools for identifying putative gene clusters responsible for the biosynthesis of natural products. By searching for homologs of known aldolases and other relevant enzymes in microbial genomes, researchers may uncover novel pathways for phenylserine biosynthesis.

Furthermore, the degradation pathways of phenylserine could also provide valuable enzymatic tools. For instance, L-phenylserine dehydrogenase and D-phenylserine dehydrogenase, which are involved in the catabolism of phenylserine, have been identified and characterized. nih.gov These enzymes catalyze the NAD+-dependent oxidation of the β-hydroxyl group of L-β-phenylserine. nih.gov Understanding these catabolic pathways in detail could lead to the discovery of new enzymes that can be repurposed for synthetic applications.

The exploration of these undiscovered biosynthetic and metabolic routes holds the promise of expanding our enzymatic toolbox for the synthesis of this compound and other valuable β-hydroxy-α-amino acids.

Q & A

Basic: What are the standard protocols for synthesizing erythro-L-Phenyserine in laboratory settings?

Methodological Answer:
Synthesis of this compound typically involves stereoselective chemical synthesis or enzymatic methods. Key steps include:

  • Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) to ensure the erythro configuration .
  • Purification : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to isolate the diastereomer .
  • Characterization : Validate purity (>95% via HPLC) and confirm structure using 1H^1H-NMR (e.g., δ 3.8 ppm for α-proton) and high-resolution mass spectrometry (HRMS) .
  • Quality Control : Include negative controls (e.g., racemic mixtures) to verify stereochemical fidelity .

Basic: How should researchers design initial experiments to assess the biochemical activity of this compound?

Methodological Answer:
Apply the PICO framework to structure experiments:

  • Population/Problem (P) : Target enzyme or cell line (e.g., acetylcholinesterase for neuroactivity studies).
  • Intervention (I) : this compound at varying concentrations (e.g., 0.1–100 μM).
  • Comparison (C) : Positive controls (e.g., known inhibitors) and vehicle controls (DMSO/saline).
  • Outcome (O) : Measure IC50_{50}, binding kinetics (SPR/BLI), or cellular viability (MTT assay) .
    Use dose-response curves and triplicate replicates to ensure reproducibility .

Advanced: What methodologies resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:
Address discrepancies through:

  • Systematic Review : Follow Cochrane guidelines to aggregate data, assess bias (e.g., ROBINS-I tool), and perform meta-analysis using RevMan software .
  • Pharmacokinetic Modeling : Apply compartmental models (e.g., non-linear mixed-effects modeling in NONMEM) to account for interspecies variability .
  • Data Harmonization : Standardize parameters (e.g., bioavailability, half-life) across studies and validate assays (e.g., LC-MS/MS with deuterated internal standards) .

Advanced: How can computational modeling elucidate molecular interactions of this compound?

Methodological Answer:
Integrate molecular dynamics (MD) and docking studies :

  • Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., NMDA receptors), prioritizing low-energy conformations (< -8 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability (RMSD < 2 Å) and ligand-protein hydrogen bonding .
  • Experimental Validation : Confirm predictions via surface plasmon resonance (SPR) for binding affinity (KD_D) and isothermal titration calorimetry (ITC) for thermodynamic parameters .

Basic: What ethical considerations apply to in vivo studies of this compound?

Methodological Answer:
Follow FINER criteria for ethical rigor:

  • Feasible : Adhere to 3Rs principles (Replacement, Reduction, Refinement) for animal use .
  • Ethical Approval : Submit protocols to institutional review boards (IRBs) with details on anesthesia (e.g., ketamine/xylazine), endpoint criteria (e.g., tumor size limits), and euthanasia methods (CO2_2 asphyxiation) .
  • Data Privacy : Anonymize human trial data (if applicable) using unique identifiers and encrypted storage .

Advanced: How to optimize synthetic yield of this compound while minimizing byproducts?

Methodological Answer:
Use Design of Experiments (DoE) :

  • Variables : Catalyst loading (5–20 mol%), temperature (25–60°C), and solvent polarity (logP 0.5–3.0).
  • Response Surface Methodology (RSM) : Analyze interactions via central composite design (JMP software) to identify optimal conditions (e.g., 12 mol% catalyst, 40°C, logP 1.8) .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) and monitor reaction progress via TLC .

Basic: What statistical approaches are recommended for analyzing dose-response data?

Methodological Answer:

  • Non-linear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50} and Hill slopes .
  • Error Handling : Report 95% confidence intervals and use Brown-Forsythe test for variance homogeneity .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Advanced: How to conduct a scoping review on this compound’s therapeutic potential?

Methodological Answer:
Follow Arksey & O’Malley’s framework :

Identify Research Questions : Focus on gaps (e.g., "What are unreported off-target effects?").

Search Strategy : Use PubMed/Scopus keywords: "this compound" AND ("neuroprotection" OR "pharmacokinetics").

Data Charting : Extract study design, sample size, and outcomes into a table (see example below).

Consultation : Validate findings with domain experts via Delphi method .

Study IDDesignSample SizeKey OutcomeLimitations
001In vitroN=3 replicatesIC50_{50} = 12 μMNo in vivo validation
002Animal modelN=10 mice40% seizure reductionSmall cohort

Basic: How to ensure reproducibility in this compound research?

Methodological Answer:

  • Data Management : Share raw NMR spectra, chromatograms, and scripts via FAIR-aligned repositories (e.g., Zenodo) .
  • Detailed Protocols : Document reaction times, equipment (e.g., Agilent 1260 HPLC), and software versions (e.g., MestReNova v14) .
  • Reagent Validation : Certify chemical purity (≥98%) via Certificates of Analysis (CoA) from suppliers .

Advanced: What strategies validate this compound’s target engagement in complex biological systems?

Methodological Answer:

  • Chemical Proteomics : Use activity-based protein profiling (ABPP) with clickable probes .
  • Cellular Thermal Shift Assay (CETSA) : Measure target stabilization after heating (e.g., 55°C for 3 min) via Western blot .
  • In Vivo Imaging : Employ PET tracers (e.g., 18^{18}F-labeled analogs) to quantify brain penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.